Dioctanoyl peroxide

概要

説明

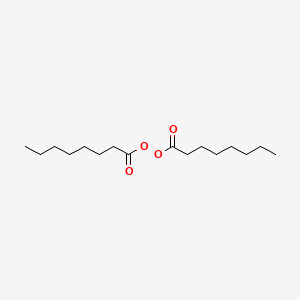

Dioctanoyl peroxide is an organic peroxide compound with the chemical formula C16H30O4. It is a diacyl peroxide, meaning it contains two acyl groups connected by a peroxide linkage. This compound is known for its strong oxidizing properties and is used in various industrial and scientific applications.

準備方法

Synthetic Routes and Reaction Conditions: Dioctanoyl peroxide can be synthesized through the reaction of octanoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the peroxide.

Industrial Production Methods: In industrial settings, this compound is produced by a similar method but on a larger scale. The process involves careful control of temperature and reaction conditions to ensure the stability and purity of the final product. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

化学反応の分析

Types of Reactions: Dioctanoyl peroxide undergoes various types of chemical reactions, including:

Oxidation: As a strong oxidizing agent, it can oxidize a wide range of organic compounds.

Radical Initiation: It decomposes to form free radicals, which can initiate polymerization reactions.

Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation Reactions: Typically involve this compound and a substrate in an organic solvent, often at elevated temperatures.

Radical Initiation: Requires the presence of a monomer and this compound, usually at high temperatures or under UV light.

Substitution Reactions: Often involve nucleophiles and this compound in the presence of a catalyst.

Major Products Formed:

Oxidation: Produces oxidized organic compounds.

Radical Initiation: Leads to the formation of polymers.

Substitution: Results in substituted organic molecules.

科学的研究の応用

Chemistry: Radical Initiator in Polymerization

Dioctanoyl peroxide is primarily utilized as a free-radical initiator in polymerization reactions. Its decomposition generates free radicals that initiate the polymerization of monomers, particularly in the production of low-density polyethylene (LDPE) and other polymers.

- Key Reactions :

- Decomposition of this compound at elevated temperatures leads to the formation of octanoyloxy radicals.

- These radicals can effectively attack ethylene monomers, facilitating chain growth.

| Reaction Type | Monomers Involved | Resulting Polymers |

|---|---|---|

| Free-Radical Polymerization | Ethylene | Low-Density Polyethylene (LDPE) |

| Oxidative Polymerization | Styrene | Polystyrene |

Biology: Studies on Oxidative Stress

In biological research, this compound is employed to study oxidative stress and its effects on cellular systems. The compound generates reactive oxygen species (ROS), which can lead to oxidative damage in cells.

- Mechanism :

- The generation of ROS can activate signaling pathways such as MAPK and NF-κB, influencing gene expression and cellular responses to stress.

| Study Focus | Observations | Implications |

|---|---|---|

| Cellular Signaling | Activation of stress pathways | Potential links to cancer |

| DNA Damage | Increased mutation rates | Impacts on genetic stability |

Medicine: Potential Drug Delivery Systems

This compound is being investigated for its potential use in drug delivery systems due to its ability to generate free radicals that can facilitate the release of therapeutic agents.

- Applications :

- As an antimicrobial agent, it may enhance the efficacy of certain drugs by promoting oxidative damage to pathogens.

| Application Type | Potential Benefits | Current Research Focus |

|---|---|---|

| Drug Delivery | Enhanced release mechanisms | Formulation studies |

| Antimicrobial | Increased pathogen susceptibility | Efficacy trials |

Industry: Production of Polymers and Resins

In industrial applications, this compound is utilized in the production of various polymers and resins. Its strong oxidizing properties make it suitable for synthesizing materials with specific characteristics.

- Uses :

- Employed in the manufacturing of coatings, adhesives, and sealants.

| Industry Application | Material Types | Benefits |

|---|---|---|

| Coatings | Protective films | Enhanced durability |

| Adhesives | Structural adhesives | Improved bonding strength |

Case Study 1: Polymerization Efficiency

A study conducted on the use of this compound as a radical initiator demonstrated a significant increase in polymer yield when compared to other initiators like benzoyl peroxide. The results indicated that this compound provided better control over molecular weight distribution and polymer branching.

Case Study 2: Oxidative Stress Induction

Research investigating the effects of this compound on human cell lines showed that exposure led to increased levels of oxidative stress markers. This study highlighted the compound's role in activating cellular pathways associated with inflammation and apoptosis.

作用機序

The primary mechanism of action of dioctanoyl peroxide involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then interact with various molecular targets, leading to oxidation or initiation of polymerization. The pathways involved include:

Oxidation of Organic Molecules: Free radicals oxidize substrates, leading to the formation of new chemical bonds.

Polymerization Initiation: Free radicals initiate the polymerization of monomers, resulting in the formation of polymers.

類似化合物との比較

Diundecanoyl Peroxide: Another diacyl peroxide with similar properties but different chain length.

Lauroyl Peroxide: A diacyl peroxide with a longer carbon chain, used in similar applications.

Benzoyl Peroxide: A widely used peroxide in acne treatment and polymerization reactions.

Uniqueness of Dioctanoyl Peroxide: this compound is unique due to its specific chain length, which influences its reactivity and solubility. It offers a balance between the reactivity of shorter-chain peroxides and the stability of longer-chain peroxides, making it suitable for a variety of applications.

生物活性

Dioctanoyl peroxide (C16H30O4) is an organic peroxide that exhibits significant biological activity primarily through its ability to generate reactive oxygen species (ROS). This article explores its biochemical properties, mechanisms of action, cellular effects, and pharmacokinetics, supported by data tables and relevant case studies.

Target of Action

this compound interacts with various biological molecules, including proteins and DNA. Its primary mode of action involves homolytic cleavage, leading to the formation of free radicals that initiate oxidative stress pathways .

Biochemical Pathways

The breakdown of this compound generates ROS, which play a crucial role in biochemical transformations such as hydroxylation and peroxidation. These reactive species can modify biomolecules, leading to cellular responses .

Cellular Effects

This compound significantly influences cellular processes:

- Cell Signaling : It activates pathways such as MAPK and NF-κB, which regulate gene expression in response to oxidative stress.

- Gene Expression : The generation of ROS can alter the expression profiles of various genes involved in stress responses .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its physicochemical characteristics:

- Absorption : Its lipophilic nature allows it to diffuse across cell membranes.

- Distribution : Within cells, it localizes in various compartments (cytoplasm, mitochondria), affecting its biological activity .

This compound plays a role in several biochemical reactions:

- Free Radical Generation : It initiates polymerization and oxidation reactions by generating free radicals.

- Interaction with Enzymes : The compound reacts with peroxidases, leading to further ROS production and subsequent oxidative stress .

Case Studies

-

Oxidative Stress Induction

In a study involving animal models, low doses of this compound induced mild oxidative stress, activating protective cellular responses. In contrast, high doses resulted in severe oxidative damage and cell death . -

Impact on Cellular Metabolism

Research indicates that this compound affects metabolic pathways related to energy production. It alters levels of key metabolites such as ATP and NADH, influencing overall cellular respiration .

Dosage Effects

The biological effects of this compound vary with dosage:

| Dosage Range | Biological Effect |

|---|---|

| Low Dose | Mild oxidative stress; protective response activation |

| Moderate Dose | Significant ROS production; potential for cellular adaptation |

| High Dose | Severe oxidative damage; cell death and tissue injury |

Threshold effects have been observed, indicating that specific dosages are required to elicit significant biological responses .

特性

IUPAC Name |

octanoyl octaneperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4/c1-3-5-7-9-11-13-15(17)19-20-16(18)14-12-10-8-6-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSFOMHQIATOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OOC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4 | |

| Record name | CAPRYLYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061086 | |

| Record name | Peroxide, bis(1-oxooctyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw-colored liquid; sharp odor., Straw-colored liquid with a sharp odor; Immiscible with water; [Hawley] | |

| Record name | CAPRYLYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Caprylyl peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4196 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000602 [mmHg] | |

| Record name | Caprylyl peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4196 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

762-16-3 | |

| Record name | CAPRYLYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(1-oxooctyl) peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caprylyl peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxide, bis(1-oxooctyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Peroxide, bis(1-oxooctyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctanoyl peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLYL PEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H709TZ1FAF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CAPRYLYL PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2752 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

29 °C | |

| Record name | CAPRYLYL PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2752 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of dioctanoyl peroxide in scientific research?

A1: this compound is primarily used as a free-radical initiator in polymerization reactions, particularly in the production of low-density polyethylene (LDPE). [, ] It facilitates the breakdown of ethylene monomers, leading to chain growth and polymer formation.

Q2: How does the structure of this compound influence its reactivity?

A2: this compound consists of two eight-carbon chains (octanoyl groups) linked by a peroxide bond (-O-O-). [, ] This peroxide bond is weak and readily undergoes homolytic cleavage, generating two octanoyloxy radicals. These radicals are highly reactive and initiate the polymerization process by attacking ethylene monomers. []

Q3: How does the reaction of this compound with carbon tetrabromide differ from its reaction with carbon tetrachloride?

A3: Research shows that heptyl radicals, produced during this compound decomposition, preferentially react with carbon tetrabromide over carbon tetrachloride. [] This selectivity results in a higher yield of 1-heptyl bromide (54.1% vs. 83.4%) when carbon tetrabromide is used. [, ] This highlights the influence of halogen reactivity on the reaction pathway.

Q4: What alternative compounds are being investigated to improve upon the performance of this compound in polymerization reactions?

A4: Researchers are exploring the use of difunctional peroxides, such as 2,2-bis(tert-butylperoxy)-butane and 2.5-dimetyl hexane-2t-butylperoxy-5perpivalate, as alternatives to this compound. [, ] These compounds have shown promising results, including higher ethylene conversion rates and the ability to produce branched polymers with potentially desirable properties. [, ]

Q5: How do researchers study the behavior of this compound within confined spaces?

A5: Scientists have investigated the dynamic properties of this compound molecules confined within the tunnel structure of urea inclusion compounds. [, , , ] Techniques like incoherent quasielastic neutron scattering (IQNS), solid-state 2H nuclear magnetic resonance (NMR), and Brillouin scattering have been employed to analyze the translational and rotational motions of the peroxide molecules within these channels. [, , , ]

Q6: What insights have X-ray diffraction studies provided about the structure of this compound in urea inclusion compounds?

A6: X-ray diffraction analysis has revealed that this compound molecules within urea inclusion compounds exhibit both three-dimensionally ordered and one-dimensionally ordered regions. [] This structural complexity arises from the incommensurate relationship between the periodicities of the guest (this compound) and host (urea) structures. [] The studies also highlighted the specific packing arrangements of this compound molecules within the urea channels and the influence of interchannel interactions. []

Q7: Have there been any computational studies on this compound and what information have they provided?

A7: Yes, local density functional calculations have been used to predict the electron density distributions of this compound within urea inclusion compounds. [] These calculations helped rationalize specific features observed in the X-ray diffraction patterns, demonstrating the utility of computational methods in understanding the structural properties of these compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。